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Compound of Interest

Compound Name: Propenyl-PEG3-Propenyl

Cat. No.: B1588822 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Propenyl-PEG3-Propenyl, also known as Triethylene glycol diallyl ether, is a bifunctional

crosslinker featuring a triethylene glycol (PEG3) core flanked by two propenyl groups. This

molecule has garnered significant interest in the field of drug discovery, particularly as a flexible

linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are

heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the

ubiquitination and subsequent degradation of the target protein by the proteasome. The length,

flexibility, and chemical nature of the linker are critical determinants of the efficacy of a

PROTAC, and Propenyl-PEG3-Propenyl offers a synthetically versatile scaffold for the

optimization of these parameters.

This technical guide provides an in-depth overview of Propenyl-PEG3-Propenyl, including its

chemical and physical properties, a detailed synthesis protocol, its application in the synthesis

of PROTACs, and a summary of its role in drug development.

Physicochemical Properties
A summary of the key physicochemical properties of Propenyl-PEG3-Propenyl is presented in

the table below for easy reference.
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Property Value

CAS Number 90736-68-8

Molecular Weight 230.30 g/mol

Molecular Formula C₁₂H₂₂O₄

Synonyms Triethylene glycol diallyl ether

Appearance Colorless to light yellow oil

Solubility
Soluble in most organic solvents (e.g., DCM,

THF, DMF)

Synthesis of Propenyl-PEG3-Propenyl
The synthesis of Propenyl-PEG3-Propenyl is typically achieved via a Williamson ether

synthesis, a robust and well-established method for forming ethers. This reaction involves the

deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a

halide from an alkyl halide.

Experimental Protocol: Williamson Ether Synthesis
Materials:

Triethylene glycol

Sodium hydride (NaH), 60% dispersion in mineral oil

Allyl bromide

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask

Magnetic stirrer and stir bar

Reflux condenser

Separatory funnel

Rotary evaporator

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add

triethylene glycol (1.0 eq) and anhydrous THF.

Cool the solution to 0 °C in an ice bath.

Carefully add sodium hydride (2.2 eq) portion-wise to the stirred solution. Caution: Sodium

hydride is highly reactive and flammable. Handle with extreme care in a fume hood.

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

Cool the mixture back to 0 °C and add allyl bromide (2.5 eq) dropwise.

Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours,

monitoring the reaction progress by thin-layer chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature and cautiously quench

the excess sodium hydride by the slow addition of saturated aqueous NH₄Cl solution.

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

Wash the combined organic layers with water and then with brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under

reduced pressure using a rotary evaporator.
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The crude product can be purified by column chromatography on silica gel to yield pure

Propenyl-PEG3-Propenyl.

Application in PROTAC Synthesis
The terminal propenyl groups of Propenyl-PEG3-Propenyl serve as versatile chemical

handles for conjugation to a protein of interest (POI) ligand and an E3 ligase ligand. A common

strategy involves the functionalization of the propenyl groups to introduce reactive moieties

suitable for coupling reactions.

Experimental Protocol: Representative PROTAC
Synthesis
This protocol outlines a general strategy for the synthesis of a PROTAC using Propenyl-PEG3-
Propenyl as the linker. The specific POI and E3 ligase ligands will vary depending on the

therapeutic target.

Part 1: Functionalization of the Linker

The propenyl groups can be converted to more reactive functional groups, such as primary

alcohols, via hydroboration-oxidation. These alcohols can then be further modified, for

example, by conversion to alkyl halides or activation as tosylates or mesylates for subsequent

nucleophilic substitution reactions.

Part 2: Conjugation to POI and E3 Ligase Ligands

First Conjugation: React the functionalized Propenyl-PEG3-Propenyl linker with either the

POI ligand or the E3 ligase ligand. The choice of which to attach first will depend on the

stability and reactivity of the respective ligands. This is typically achieved via an Sₙ2 reaction,

where a nucleophilic group on the ligand (e.g., an amine or a phenol) displaces a leaving

group on the functionalized linker.

Purification: Purify the mono-conjugated product by column chromatography.

Second Conjugation: React the purified mono-conjugated product with the second ligand

(either the POI or E3 ligase ligand, whichever was not used in the first step) under similar

reaction conditions.
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Final Purification: Purify the final PROTAC product using column chromatography or

preparative HPLC to obtain the desired compound with high purity.

Signaling Pathways and Experimental Workflows
The mechanism of action of a PROTAC involves the formation of a ternary complex between

the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the transfer

of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by

the proteasome.
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Caption: Mechanism of Action of a PROTAC Molecule.

A general workflow for the development and evaluation of a PROTAC synthesized using

Propenyl-PEG3-Propenyl is depicted below.
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Caption: General Workflow for PROTAC Development.
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Conclusion
Propenyl-PEG3-Propenyl is a valuable and versatile tool for researchers in the field of

targeted protein degradation. Its well-defined structure, synthetic tractability, and optimal

flexibility make it an attractive linker for the construction of PROTAC libraries. The ability to

readily modify the terminal propenyl groups allows for the facile conjugation to a wide range of

targeting ligands, enabling the rapid exploration of structure-activity relationships and the

development of potent and selective protein degraders. This technical guide provides a

foundational understanding of Propenyl-PEG3-Propenyl and its application in the exciting and

rapidly evolving field of PROTAC-based therapeutics.

To cite this document: BenchChem. [Propenyl-PEG3-Propenyl: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1588822#propenyl-peg3-propenyl-cas-number-and-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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